Pemetrexed Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

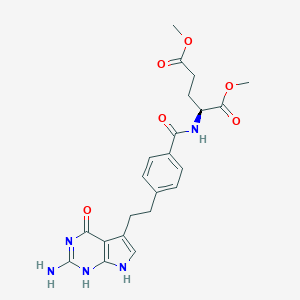

Pemetrexed Methyl Ester (CAS 155405-81-5) is a critical intermediate in synthesizing pemetrexed disodium (Alimta®), a chemotherapeutic agent targeting thymidylate synthase (TS) for non-small-cell lung cancer and mesothelioma . The compound is synthesized via a Hantzsch pyrrole reaction starting from 2,6-diaminopyrimidin-4(3H)-one and α-bromoaldehyde, followed by saponification and conjugation with diethyl glutamate . Key properties include hydrogen bonding capacity, an electron-deficient aromatic ring for electrophilic reactivity, and polar functional groups that enhance solubility in organic solvents . Its crystalline form ensures high purity (>99%), critical for pharmaceutical applications .

Preparation Methods

Deoxyspergualin can be synthesized through several routes, but its primary industrial production method involves isolation from Streptomyces bacterial cultures. Unfortunately, specific synthetic pathways and reaction conditions are not widely documented in the public domain.

Chemical Reactions Analysis

Key Reaction Pathway:

-

Coupling Reaction :

- Reactants : 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) reacts with L-glutamic acid diethyl ester hydrochloride (4 ) in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .

- Solvent : Dimethylformamide (DMF) or hydroalcoholic mixtures (e.g., isopropanol/water) .

- Mechanism : CDMT activates the carboxylic acid group of 2 , forming an intermediate active ester. This intermediate undergoes nucleophilic substitution with the amine group of 4 to yield pemetrexed diethyl ester.

- Esterification and Purification :

Hydrolysis to Pemetrexed Diacid

This compound undergoes alkaline hydrolysis to form pemetrexed diacid, a precursor for the disodium salt:

- Reagents : Sodium hydroxide (NaOH) in aqueous ethanol .

- Conditions : Room temperature (20–25°C) for 2 hours.

- Reaction : Pemetrexed methyl ester+NaOH→Pemetrexed diacid+CH3OH The pH is adjusted to 3.0–3.5 to precipitate the diacid .

Stability and Degradation Reactions

This compound is sensitive to hydrolysis and oxidation :

- Hydrolytic Degradation :

- Oxidative Degradation :

Stability Data (CN102372719B):

| Time (Months) | Purity (%) | Conditions |

|---|---|---|

| 0 | 99.2 | Room temperature |

| 6 | 98.8 | Room temperature |

| 12 | 98.5 | Room temperature |

Catalytic and Solvent Effects

- Solvent Optimization :

- Catalysts :

Industrial-Scale Modifications

- Crystallization Control :

- Green Chemistry :

Mechanistic Insights from NMR Studies

- NMR Analysis (1H-15N g-HMBC):

Key Research Findings

- Purity Enhancement :

- Toxicity Reduction :

- Degradation Pathways :

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed methyl ester is indicated for:

- First-line Treatment : Used in combination with platinum-based chemotherapy for patients with locally advanced or metastatic NSCLC that does not have EGFR or ALK genomic aberrations .

- Maintenance Therapy : Administered after initial chemotherapy to prolong progression-free survival in patients whose disease has not progressed .

Malignant Pleural Mesothelioma

It is also approved for use with cisplatin as a first-line treatment for patients with unresectable malignant pleural mesothelioma .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is well-absorbed and extensively converted into active polyglutamate forms within cells. These forms have a prolonged intracellular half-life, enhancing the drug's efficacy against tumors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and mechanisms of resistance associated with this compound:

- Study on Resistance Mechanisms : Research has shown that NSCLC can develop resistance to pemetrexed through various genetic alterations, including changes in TS expression levels. Lower TS expression correlates with increased sensitivity to pemetrexed therapy .

- Oral Formulation Development : Recent investigations into oral formulations of pemetrexed aim to enhance its bioavailability and therapeutic efficacy. These studies focus on improving intestinal absorption mechanisms to facilitate better delivery of the drug .

Comparative Efficacy

A summary of clinical findings comparing this compound with other treatments in NSCLC and mesothelioma shows promising results:

| Treatment Type | Efficacy Rate (%) | Notes |

|---|---|---|

| Pemetrexed + Cisplatin | 30-40 | First-line treatment for mesothelioma |

| Pemetrexed Monotherapy | 20 | Second-line treatment for NSCLC |

| Combination with Pembrolizumab | 50 | Enhanced efficacy in specific genetic profiles |

Mechanism of Action

The precise mechanism by which Deoxyspergualin exerts its effects involves molecular targets and signaling pathways. Unfortunately, detailed studies are scarce. Researchers believe it modulates immune responses by interfering with T-cell activation and cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl p-Bromobenzoate

- Role : A precursor for pemetrexed disodium and antifungal agents like diglitin A .

- Contrast: Unlike Pemetrexed Methyl Ester, methyl p-bromobenzoate lacks the pyrrolopyrimidine core and glutamate moiety, limiting its biological activity to non-therapeutic roles (e.g., solvents, fragrances) .

Pemetrexed Diethyl Ester

- Synthesis : Requires purification via washing with basic aqueous solutions and crystallization in polar solvents, yielding >99% purity .

- Comparison : The ethyl ester’s longer alkyl chain reduces solubility in protic solvents compared to the methyl ester, complicating downstream saponification steps .

Pemetrexed Dihydro 6-Oxo Acid Methyl Ester (CAS 1320346-43-7)

- Structure : Features a dihydro-6-oxo modification on the pyrrolopyrimidine ring .

- Function: An impurity or intermediate in pemetrexed synthesis.

4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester

- Application : Intermediate in pemetrexed derivatives. The 4,7-dihydro-4-oxo group introduces additional hydrogen bonding sites, influencing pharmacokinetics .

Impurity Profiles and Stability

α- and γ-Dipeptide Impurities

- Formation : Arise from γ-ethyl-L-glutamate contamination in starting materials, leading to undesired peptide bonds during synthesis .

- Impact : Reduce pemetrexed disodium purity; require rigorous HPLC and NMR analysis for detection .

4-(4-Oxobutyl)benzoic Acid Methyl Ester (Pemetrexed Impurity 41, CAS 106200-41-3)

- Structure : Contains an oxobutyl side chain instead of the pyrrolopyrimidine core .

- Significance: Highlights the sensitivity of pemetrexed synthesis to minor structural deviations, necessitating stringent quality control .

Pharmacokinetic and Pharmacodynamic Comparisons

Pemetrexed Disodium vs. Methotrexate

- Target Specificity : Pemetrexed inhibits TS, while methotrexate targets dihydrofolate reductase (DHFR), leading to distinct toxicity profiles (myelosuppression vs. renal toxicity) .

- Role of Ester Form : The methyl ester in pemetrexed intermediates improves lipophilicity, facilitating cellular uptake before conversion to the active disodium form .

Albumin-Binding Derivatives (e.g., 177Lu-EC0800)

- Modification : Conjugation with albumin-binding entities extends circulation time, contrasting with pemetrexed’s rapid clearance .

- Therapeutic Utility : Combined with pemetrexed, these derivatives enhance tumor targeting in preclinical models .

Data Tables

Table 1: Key Properties of this compound and Analogs

| Compound | CAS Number | Purity (%) | Solubility | Key Application |

|---|---|---|---|---|

| This compound | 155405-81-5 | >99.0 | Organic solvents | Anticancer drug precursor |

| Methyl p-Bromobenzoate | Not specified | >98.5 | Non-polar solvents | Flavoring agent |

| Pemetrexed Diethyl Ester | Not specified | >99.0 | Protic solvents | Intermediate purification |

| Pemetrexed Impurity 41 | 106200-41-3 | ≥95 | DMSO | Quality control standard |

Biological Activity

Pemetrexed methyl ester, a derivative of pemetrexed, is an antifolate compound primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting several key enzymes involved in folate metabolism and nucleotide synthesis, which are crucial for DNA replication and cell division. The primary targets include:

- Thymidylate Synthase (TS) : Inhibition leads to decreased thymidine production, essential for DNA synthesis.

- Dihydrofolate Reductase (DHFR) : This enzyme is critical for converting dihydrofolate to tetrahydrofolate, necessary for purine and pyrimidine synthesis.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Inhibition affects purine nucleotide synthesis.

The compound is transported into cells via the reduced folate carrier and binds with high affinity to folate receptor-α. Once inside the cell, this compound is polyglutamated to form active metabolites that have prolonged retention and action within malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a steady-state volume of distribution of approximately 16.1 liters and is primarily eliminated unchanged in urine (70% to 90% within 24 hours post-administration). The elimination half-life is about 3.5 hours in patients with normal renal function .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 16.1 L |

| Elimination Half-Life | 3.5 hours |

| Urinary Excretion | 70% - 90% unchanged |

| Total Clearance | 91.8 mL/min |

Clinical Applications

This compound is primarily used in combination with cisplatin for treating NSCLC and malignant pleural mesothelioma. It has shown efficacy as both a first-line and maintenance therapy.

Efficacy Data

In clinical trials, pemetrexed has demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) compared to placebo or other chemotherapeutic agents:

- NSCLC :

- Malignant Pleural Mesothelioma :

Table 2: Clinical Trial Outcomes

| Treatment Group | Median OS (months) | Median PFS (months) | Response Rate (%) |

|---|---|---|---|

| Pemetrexed + Cisplatin | 13.4 | 4.3 | 6.8 |

| Placebo | 10.6 | 2.6 | 1.8 |

Case Studies

Several case studies have documented the adverse effects associated with this compound, particularly interstitial pneumonitis:

- A reported case involved a patient who developed acute interstitial pneumonitis after receiving maintenance therapy with pemetrexed following initial treatment for stage IV NSCLC. Symptoms included fever, cough, and respiratory distress occurring shortly after administration .

- Another study reviewed eight cases where patients exhibited similar pulmonary complications linked to pemetrexed administration, highlighting the importance of monitoring for rare but serious side effects during treatment .

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of Pemetrexed Methyl Ester?

- Methodological Answer : Response Surface Methodology (RSM) and Taguchi experimental design are robust approaches for optimizing synthesis parameters. For example, Taguchi orthogonal arrays can systematically evaluate variables like catalyst concentration, molar ratios, and reaction temperature with minimal experimental runs. These methods prioritize critical factors (e.g., catalyst concentration was the most influential parameter in biodiesel methyl ester synthesis ) and can be adapted to pharmaceutical synthesis. Validate optimal conditions via ANOVA to quantify parameter contributions .

Q. Which analytical techniques are essential for characterizing this compound intermediates and final products?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection for purity analysis, as demonstrated in methyl ester biodiesel studies . For structural confirmation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. Ensure compliance with pharmaceutical standards by referencing protocols from high-purity pemetrexed intermediate synthesis .

Q. How should in vitro models be designed to evaluate the mechanism of action of this compound?

- Methodological Answer : Prioritize dihydrofolate reductase (DHFR) inhibition assays, given pemetrexed’s role as an antifolate. Use IC50 comparisons against reference standards (e.g., methotrexate) in cancer cell lines. Include controls for cytotoxicity in normal cells to assess selectivity, as shown in pyrimidine-based antitumor agent studies .

Advanced Research Questions

Q. How do clinical outcomes for Pemetrexed-based therapies differ between performance status (PS) 2 and PS0-1 patients in advanced NSCLC?

- Methodological Answer : Conduct subgroup analyses in randomized trials to isolate PS2 outcomes. For example, a phase 3 trial showed PS2 patients had worse survival than PS0-1 but improved with pemetrexed-carboplatin combinations . Use Cox proportional hazards models to adjust for confounders like comorbidities and treatment adherence .

Q. What statistical approaches address contradictory efficacy data in Pemetrexed combination therapy trials?

- Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity across studies. For instance, a meta-analysis of pemetrexed-platinum trials revealed survival benefits in non-squamous histology but no progression-free survival improvement. Use funnel plots to assess publication bias .

Q. How can molecular dynamics simulations enhance understanding of this compound’s interaction with DHFR?

- Methodological Answer : Simulate binding affinities and conformational changes using software like GROMACS or AMBER. Compare results with crystallographic data from DHFR-inhibitor complexes. Validate findings via mutagenesis studies targeting key residues (e.g., Asp27 in human DHFR) .

Q. What strategies mitigate heterogeneity in toxicity profiles when designing Pemetrexed combination trials?

- Methodological Answer : Stratify patients by renal function and genetic polymorphisms (e.g., folate pathway genes). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate pemetrexed exposure with toxicity thresholds, as shown in prospective cohort studies .

Q. Methodological Guidance

Q. How should mixed-methods research designs be applied to study this compound’s therapeutic efficacy and patient-reported outcomes?

- Methodological Answer : Combine quantitative survival data with qualitative interviews to assess quality of life. For example, use Likert scales for symptom burden and thematic analysis for patient narratives. Ensure triangulation of data sources to enhance validity .

Q. What protocols ensure reproducibility in synthesizing high-purity this compound intermediates?

- Methodological Answer : Follow strict control of reaction conditions (e.g., temperature ±1°C, inert atmosphere) as outlined in patent methodologies . Document purification steps (e.g., column chromatography, recrystallization) with detailed solvent ratios and retention factors.

Q. How can researchers address bias in retrospective analyses of this compound’s clinical efficacy?

Properties

CAS No. |

155405-81-5 |

|---|---|

Molecular Formula |

C22H25N5O6 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1 |

InChI Key |

WWYZIXUUERDREV-OAHLLOKOSA-N |

SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

Synonyms |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.